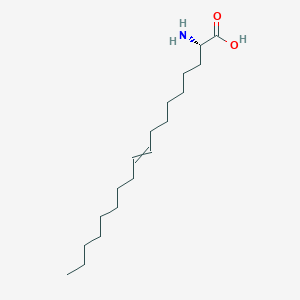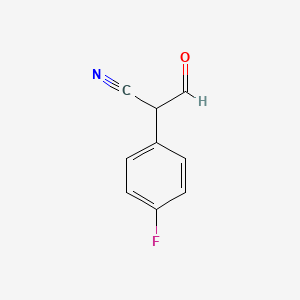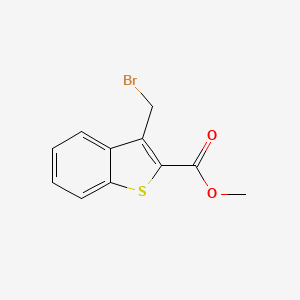![molecular formula C11H18BNO2 B3264833 4-[[(2-Methylpropyl)amino]methyl]phenylboronic acid CAS No. 397843-60-6](/img/structure/B3264833.png)
4-[[(2-Methylpropyl)amino]methyl]phenylboronic acid
Descripción general
Descripción
4-[[(2-Methylpropyl)amino]methyl]phenylboronic acid, also known as MPAB, is a boronic acid derivative that has gained attention in recent years due to its potential applications in scientific research. MPAB is a white crystalline powder that is soluble in water and organic solvents. It has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 4-[[(2-Methylpropyl)amino]methyl]phenylboronic acid is complex and not fully understood. It is known to bind to certain proteins and enzymes, altering their activity and function. This can lead to changes in cellular signaling pathways and gene expression.
Biochemical and Physiological Effects
4-[[(2-Methylpropyl)amino]methyl]phenylboronic acid has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including proteases and kinases. It can also interact with proteins involved in cellular signaling pathways, leading to changes in gene expression and cellular behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-[[(2-Methylpropyl)amino]methyl]phenylboronic acid in lab experiments is its versatility. It can be used in a wide range of applications, from glucose sensing to cancer research. It is also relatively easy to synthesize and purify, making it accessible to researchers.
However, there are also limitations to the use of 4-[[(2-Methylpropyl)amino]methyl]phenylboronic acid. Its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, it can be toxic at high concentrations, which can limit its use in certain applications.
Direcciones Futuras
There are many potential future directions for research involving 4-[[(2-Methylpropyl)amino]methyl]phenylboronic acid. One area of interest is in the development of new cancer therapies. 4-[[(2-Methylpropyl)amino]methyl]phenylboronic acid has been shown to inhibit the growth of cancer cells, and further research could lead to the development of new drugs that target cancer-specific enzymes and proteins.
Another potential application of 4-[[(2-Methylpropyl)amino]methyl]phenylboronic acid is in the development of biosensors for the detection of other biomolecules besides glucose. 4-[[(2-Methylpropyl)amino]methyl]phenylboronic acid's ability to bind to specific molecules and undergo a fluorescent signal change could be used to detect a wide range of biomolecules in real-time.
Overall, 4-[[(2-Methylpropyl)amino]methyl]phenylboronic acid is a promising compound that has the potential to be used in a wide range of scientific research applications. Further research is needed to fully understand its mechanism of action and to explore its potential uses in medicine and biotechnology.
Aplicaciones Científicas De Investigación
4-[[(2-Methylpropyl)amino]methyl]phenylboronic acid has been found to have a variety of applications in scientific research. One of its most promising uses is as a tool for the detection and quantification of glucose in biological samples. 4-[[(2-Methylpropyl)amino]methyl]phenylboronic acid can bind to glucose and undergo a fluorescent signal change, allowing for the measurement of glucose levels in real-time.
Another application of 4-[[(2-Methylpropyl)amino]methyl]phenylboronic acid is in the field of cancer research. It has been shown to inhibit the growth of cancer cells by interfering with the activity of certain enzymes. This makes it a potential candidate for the development of new cancer therapies.
Propiedades
IUPAC Name |
[4-[(2-methylpropylamino)methyl]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BNO2/c1-9(2)7-13-8-10-3-5-11(6-4-10)12(14)15/h3-6,9,13-15H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYEKSAWFWPDYGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CNCC(C)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Phenol, 4-[(dimethylamino)methyl]-2,6-dimethoxy-](/img/structure/B3264751.png)
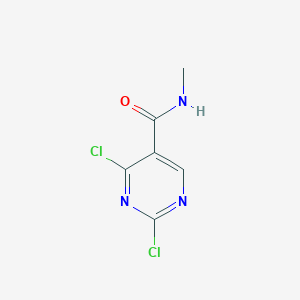

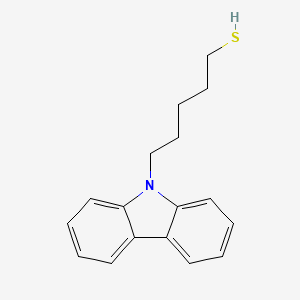
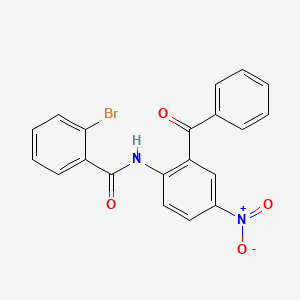
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-(4-methylbenzenesulfonamido)-5-nitrobenzamide](/img/structure/B3264810.png)
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B3264813.png)

![1H-Pyrrolo[2,3-B]pyridine, 5-methoxy-1-(phenylsulfonyl)-](/img/structure/B3264826.png)
![1H-Pyrrolo[2,3-B]pyridine, 5-methoxy-2-methyl-](/img/structure/B3264828.png)
